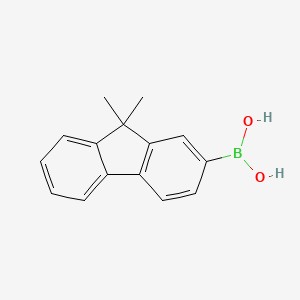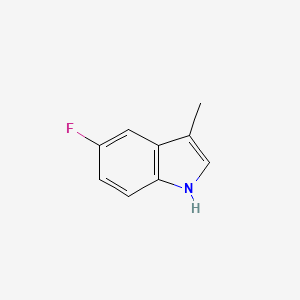
6-(Trifluorometil)piridina-3,4-diamina
Descripción general
Descripción
6-(Trifluoromethyl)pyridine-3,4-diamine is a chemical compound with the CAS Number: 438564-37-5. It has a molecular weight of 177.13 and its IUPAC name is 6-(trifluoromethyl)-3,4-pyridinediamine . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 6-(Trifluoromethyl)pyridine-3,4-diamine, is a topic of active research. These compounds are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 6-(Trifluoromethyl)pyridine-3,4-diamine consists of a pyridine ring with a trifluoromethyl group (-CF3) and two amine groups (-NH2) attached to it . The InChI code for this compound is 1S/C6H6F3N3/c7-6(8,9)5-1-3(10)4(11)2-12-5/h1-2H,11H2,(H2,10,12) .Physical and Chemical Properties Analysis
6-(Trifluoromethyl)pyridine-3,4-diamine is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C .Aplicaciones Científicas De Investigación
Agroquímicos
Los derivados de trifluorometilpiridina (TFMP), incluida la 6-(Trifluorometil)piridina-3,4-diamina, se han utilizado ampliamente en la industria agroquímica. Sirven como motivos estructurales clave en los ingredientes activos que protegen los cultivos de las plagas . Por ejemplo, Fluazifop-butil, el primer derivado de TFMP introducido en el mercado, ha allanado el camino para más de 20 nuevos agroquímicos que contienen TFMP con nombres comunes ISO .
Farmacéuticos
En el sector farmacéutico, los derivados de TFMP son valorados por sus propiedades fisicoquímicas únicas que aporta el átomo de flúor y la parte piridina . Esta combinación ha llevado al desarrollo de cinco productos farmacéuticos que contienen la parte TFMP, que han recibido la aprobación para su comercialización. Además, muchos candidatos se encuentran actualmente en ensayos clínicos .
Medicina Veterinaria
Al igual que en los productos farmacéuticos para humanos, los derivados de TFMP, incluida la This compound, también se emplean en medicina veterinaria. Se han aprobado dos productos veterinarios que contienen la parte TFMP para su comercialización, lo que demuestra la versatilidad de estos compuestos .
Actividad Fungicida
La investigación ha demostrado que los derivados de piridina sustituidos con trifluorometilo presentan una mayor actividad fungicida en comparación con el cloro y otros derivados . Esto los hace valiosos como ingredientes activos en fungicidas, contribuyendo a la protección de los cultivos contra las enfermedades fúngicas.
Síntesis de Fluazinam
This compound: se utiliza en la síntesis de fluazinam, un fungicida conocido por su acción protectora. Actúa como bloque de construcción para el proceso de condensación requerido en la producción de fluazinam .
Desarrollo de Compuestos Orgánicos
El desarrollo de compuestos orgánicos que contienen flúor, como los derivados de TFMP, ha sido crucial para el avance de los campos de los agroquímicos, los productos farmacéuticos y los materiales funcionales . La inclusión del flúor ha impactado significativamente las actividades biológicas y las propiedades físicas de estos compuestos.
Intermediario para la Síntesis Química
Los derivados de TFMP sirven como intermediarios en varios procesos de síntesis química. Son particularmente importantes en las reacciones en fase de vapor y las reacciones de ciclocondensación, donde se utilizan como bloques de construcción debido a su reactividad y estabilidad .
Aplicaciones Futuras
Dada la investigación y el desarrollo en curso, se espera que se descubran nuevas aplicaciones de los derivados de TFMP, incluida la This compound. Esto podría abarcar nuevas áreas en las industrias agroquímica y farmacéutica, así como en la creación de materiales funcionales innovadores .
Safety and Hazards
The safety information for 6-(Trifluoromethyl)pyridine-3,4-diamine indicates that it is dangerous. It has hazard statements H302-H318, which means it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Trifluoromethylpyridines, including 6-(Trifluoromethyl)pyridine-3,4-diamine, have found extensive use in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Mecanismo De Acción
Target of Action
Similar compounds with trifluoromethylpyridine (tfmp) groups have been observed to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides
Mode of Action
The presence of fluorine and pyridine structure in TFMP derivatives, including this compound, is known to enhance their pest control properties . The specific interactions of this compound with its targets, leading to these effects, are yet to be elucidated.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(Trifluoromethyl)pyridine-3,4-diamine . For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability
Análisis Bioquímico
Biochemical Properties
6-(Trifluoromethyl)pyridine-3,4-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The trifluoromethyl group in 6-(Trifluoromethyl)pyridine-3,4-diamine is known to enhance the compound’s binding affinity to certain proteins, thereby modulating their activity .
Cellular Effects
The effects of 6-(Trifluoromethyl)pyridine-3,4-diamine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 6-(Trifluoromethyl)pyridine-3,4-diamine can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it may affect cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 6-(Trifluoromethyl)pyridine-3,4-diamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound may inhibit or activate enzymes by binding to their active sites, thereby influencing the rate of biochemical reactions . Additionally, 6-(Trifluoromethyl)pyridine-3,4-diamine can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 6-(Trifluoromethyl)pyridine-3,4-diamine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under certain conditions, but may degrade over time when exposed to light or high temperatures . Long-term exposure to 6-(Trifluoromethyl)pyridine-3,4-diamine has been shown to affect cellular function, potentially leading to changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 6-(Trifluoromethyl)pyridine-3,4-diamine vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
6-(Trifluoromethyl)pyridine-3,4-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation, leading to the formation of metabolites that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 6-(Trifluoromethyl)pyridine-3,4-diamine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization of 6-(Trifluoromethyl)pyridine-3,4-diamine within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .
Propiedades
IUPAC Name |
6-(trifluoromethyl)pyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5-1-3(10)4(11)2-12-5/h1-2H,11H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYMLNXDEYTMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625276 | |
| Record name | 6-(Trifluoromethyl)pyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438564-37-5 | |
| Record name | 6-(Trifluoromethyl)-3,4-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438564-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)pyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(trifluoromethyl)pyridine-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol](/img/structure/B1322266.png)

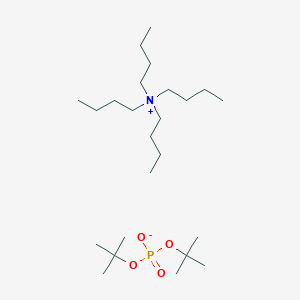
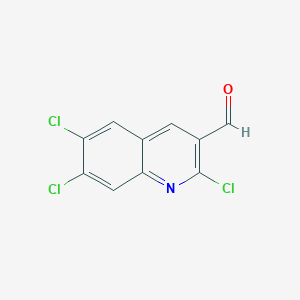
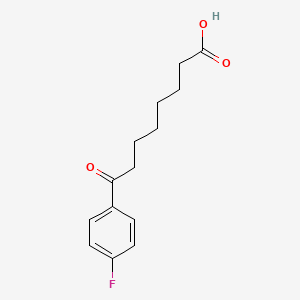

![1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1322277.png)

